5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core, making it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, which can be further explored for their biological activities .
Scientific Research Applications
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing significant cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolopyrimidine derivatives
Uniqueness
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique structural features and potent biological activities. Unlike other similar compounds, it exhibits superior cytotoxic activities against a broader range of cancer cell lines and has shown promising results in preclinical studies .
Biological Activity
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential as an antimicrobial agent, and mechanisms of action.
Structural Information
- Molecular Formula : C8H11N3O2
- Molecular Weight : 181.19 g/mol
- CAS Number : 2091696-96-5
2D Structure Representation
2D Structure
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance:
- A study synthesized various derivatives and evaluated their anticancer activity across multiple cancer cell lines. One derivative exhibited a mean growth inhibition (GI%) of 43.9% against 56 cell lines , showcasing its broad-spectrum anticancer potential .
- Another derivative demonstrated significant cytotoxicity against RFX 393 cancer cells , inducing apoptosis and causing cell cycle arrest predominantly in the G0–G1 phase . The results indicated that treated cells increased to 84.36% in G0–G1 phase compared to 57.08% in control groups.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- A derivative of pyrazolo[1,5-a]pyrimidine was identified as a potential lead against Mycobacterium tuberculosis through high-throughput screening. This scaffold exhibited low cytotoxicity while maintaining promising activity against Mtb within macrophages .
- The mechanism of action was distinct from other known inhibitors, as it did not interfere with cell-wall biosynthesis or iron uptake pathways .
The mechanisms by which these compounds exert their biological effects are critical for understanding their therapeutic potential:
- Cell Cycle Arrest : The compounds induce cell cycle arrest at the G0–G1 phase, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : Enhanced cytotoxicity is linked to the induction of apoptosis in cancer cells.
- Targeting Specific Kinases : Some derivatives act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are pivotal in cancer cell signaling pathways .
Case Studies and Research Findings
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-5-2-3-12-8(11-5)6(4-10-12)7(9)13/h4-5,11H,2-3H2,1H3,(H2,9,13) |
InChI Key |
FAMLDPYPVPSVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C(C=N2)C(=O)N)N1 |
Origin of Product |
United States |
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